

### Cross-trial comparison of Brepocitinib efficacy in different autoimmune diseases.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brepocitinib P-Tosylate

Cat. No.: B15612361

Get Quote

# Brepocitinib Efficacy Across Autoimmune Diseases: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Brepocitinib (PF-06700841) is an oral, small-molecule inhibitor that selectively targets Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key enzymes in cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Its dual inhibitory mechanism allows for the modulation of signaling for multiple proinflammatory cytokines, including interleukin (IL)-12, IL-23, Type I interferons (IFNs), and IL-6.[2][3] This guide provides a cross-trial comparison of Brepocitinib's efficacy, presenting quantitative data from clinical trials in psoriatic arthritis, ulcerative colitis, dermatomyositis, and alopecia areata. Detailed experimental protocols for pivotal studies and diagrams of the relevant signaling pathway and a typical clinical trial workflow are included to offer a comprehensive overview for the scientific community.

## Quantitative Efficacy of Brepocitinib: A Cross-Trial Comparison

The following tables summarize the key efficacy endpoints from clinical trials of Brepocitinib in various autoimmune diseases.



## Table 1: Psoriatic Arthritis (PsA) - Phase IIb Trial (NCT03963401)[4][5][6]

A 52-week, randomized, placebo-controlled, dose-ranging study.[4][5]

| Efficacy<br>Endpoint<br>(Week 16) | Placebo<br>(n=~55) | Brepocitinib<br>10 mg QD | Brepocitinib<br>30 mg QD              | Brepocitinib<br>60 mg QD              |
|-----------------------------------|--------------------|--------------------------|---------------------------------------|---------------------------------------|
| ACR20<br>Response (%)[5]          | 43.3               | 64.5                     | 66.7                                  | 74.6                                  |
| ACR50<br>Response (%)[6]          | -                  | -                        | Significantly<br>Higher vs<br>Placebo | Significantly<br>Higher vs<br>Placebo |
| ACR70<br>Response (%)[6]          | -                  | -                        | Significantly<br>Higher vs<br>Placebo | Significantly Higher vs Placebo       |
| PASI75<br>Response (%)[6]         | -                  | -                        | Significantly<br>Higher vs<br>Placebo | Significantly Higher vs Placebo       |
| PASI90<br>Response (%)[6]         | -                  | -                        | Significantly<br>Higher vs<br>Placebo | Significantly<br>Higher vs<br>Placebo |

QD: once daily. Bold values indicate statistical significance versus placebo.[5]

# Table 2: Ulcerative Colitis (UC) - Phase IIb VIBRATO Study (NCT02958865)[8][9][10]

An 8-week, randomized, double-blind, placebo-controlled induction therapy study.[7]



| Efficacy<br>Endpoint<br>(Week 8)                              | Placebo (n=25) | Brepocitinib<br>10 mg QD | Brepocitinib<br>30 mg QD | Brepocitinib<br>60 mg QD |
|---------------------------------------------------------------|----------------|--------------------------|--------------------------|--------------------------|
| Placebo-<br>Adjusted Mean<br>Change in Total<br>Mayo Score[7] | -              | -1.8                     | -2.3                     | -3.2                     |
| Modified Clinical<br>Remission (%)[7]                         | -              | 14.6                     | 25.5                     | 25.5                     |

QD: once daily. Bold values indicate statistical significance versus placebo.[7]

### Table 3: Dermatomyositis (DM) - Phase III VALOR Study (NCT05437263)[11][12]

A 52-week, randomized, double-blind, placebo-controlled study.[8]

| Efficacy Endpoint                                  | Placebo | Brepocitinib (Dose        | Brepocitinib (Dose        |
|----------------------------------------------------|---------|---------------------------|---------------------------|
| (Week 52)                                          |         | Level 1)                  | Level 2)                  |
| Mean Total                                         | -       | Statistically Significant | Statistically Significant |
| Improvement Score                                  |         | Improvement vs            | Improvement vs            |
| (TIS)                                              |         | Placebo                   | Placebo                   |
| Change from Baseline in CDASI Activity Score       | -       | To be Assessed            | To be Assessed            |
| Change from Baseline in HAQ Disability Index Score | -       | To be Assessed            | To be Assessed            |

CDASI: Cutaneous Dermatomyositis Disease Area and Severity Index; HAQ: Health Assessment Questionnaire.[8]



### Table 4: Alopecia Areata (AA) - Phase IIa ALLEGRO Trial (NCT02974868)[13][14]

A 24-week, randomized, double-blind, placebo-controlled study with a crossover open-label extension.[9] In the crossover extension, patients who did not respond to another JAK inhibitor (ritlecitinib) were switched to brepocitinib.[9][10]

| Efficacy Endpoint (after 24 weeks on Brepocitinib) | Patients Switched to Brepocitinib (n=16) |  |
|----------------------------------------------------|------------------------------------------|--|
| SALT≥30 Response (%)                               | 25 (4 of 16 patients)                    |  |
| Improvement in Eyebrow Assessment (%)              | 26.7 (4 of 15 patients)                  |  |
| Improvement in Eyelash Assessment (%)              | 41.7 (5 of 12 patients)                  |  |

SALT≥30: ≥30% improvement from baseline in the Severity of Alopecia Tool score.[10]

### Experimental Protocols Psoriatic Arthritis: Phase IIb Trial (Mease et al.)[4][6]

- Study Design: A Phase IIb, randomized, placebo-controlled, double-blind, dose-ranging, parallel-group study conducted across 11 countries.[4][6]
- Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met
  the CIASsification criteria for Psoriatic ARthritis (CASPAR).[11][6] Patients had active
  disease despite current or previous treatment with NSAIDs or DMARDs.[11]
- Intervention: Patients were randomized to receive oral Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[4] After week 16, placebo patients were advanced to either 30 mg or 60 mg of Brepocitinib.[4]
- Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 16.[4]
- Secondary Endpoints: Included ACR50 and ACR70 responses, and 75% and 90% improvement in the Psoriasis Area and Severity Index (PASI75 and PASI90).[5]



### Dermatomyositis: Phase III VALOR Study (NCT05437263) [11][12][15]

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study with a 52-week open-label extension.[8][12]
- Participants: 241 adults (18-75 years) with a diagnosis of dermatomyositis according to the 2017 EULAR/ACR Classification Criteria, with active muscle and skin disease.[8][13]
- Intervention: Participants are randomized 1:1:1 to receive one of two dose levels of oral Brepocitinib or placebo once daily for 52 weeks.[12]
- Primary Endpoint: The difference in the Total Improvement Score (TIS) between Brepocitinib and placebo groups at week 52. The TIS is a composite score measuring disease activity.[8]
   [12]
- Secondary Endpoints: Include the change from baseline in the Cutaneous Dermatomyositis
  Disease Area and Severity Index (CDASI) Activity Score and the Health Assessment
  Questionnaire (HAQ) Disability Index score at week 52.[8]

#### Ulcerative Colitis: Phase IIb VIBRATO Study (NCT02958865)[8][10][16]

- Study Design: A Phase 2b, parallel-arm, double-blind "umbrella" study to assess induction therapy.[7][14]
- Participants: 317 adult patients with moderate-to-severe active ulcerative colitis (Total Mayo Score ≥6).[15]
- Intervention: Patients were randomized to receive an 8-week course of once-daily oral Brepocitinib (10 mg, 30 mg, or 60 mg) or placebo.[7]
- Primary Endpoint: The change in Total Mayo Score (TMS) at week 8.[7]
- Secondary Endpoints: Included the proportion of patients achieving modified clinical remission at week 8.[15]



#### **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the mechanism of action of Brepocitinib and a generalized workflow for the clinical trials discussed.





Click to download full resolution via product page

Caption: Brepocitinib's Mechanism of Action.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.



#### Conclusion

The collective data from these clinical trials demonstrate that Brepocitinib shows significant efficacy in treating several autoimmune diseases, including psoriatic arthritis and ulcerative colitis, with promising results in dermatomyositis and alopecia areata. Its mechanism as a dual TYK2/JAK1 inhibitor provides a targeted approach to modulating the inflammatory response. The safety profile of Brepocitinib in these studies has been generally characterized as well-tolerated.[5][7] As results from ongoing and future clinical trials become available, a more comprehensive understanding of Brepocitinib's therapeutic potential across a wider range of autoimmune and inflammatory conditions will emerge. These findings support the continued investigation of Brepocitinib as a valuable therapeutic option for patients with these debilitating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The safety and efficacy of brepocitinib in patients with PsA and PsO: Results from a phase IIb trial [psoriasis-hub.com]
- 2. What is Brepocitinib used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. providence.elsevierpure.com [providence.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Oral Ritlecitinib and Brepocitinib for Moderate-to-Severe Ulcerative Colitis: Results From a Randomized, Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]



- 10. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and Safety of Brepocitinib (Tyrosine Kinase 2/Janus Kinase 1 Inhibitor) for the Treatment of Active Psoriatic Arthritis: Results from a Phase 2b Randomized Controlled Trial
   ACR Meeting Abstracts [acrabstracts.org]
- 12. valorstudy.com [valorstudy.com]
- 13. Clinical Trial Alert: Phase 3 Study of Brepocitinib in Adults with Dermatomyositis Quest | Muscular Dystrophy Association [mdaquest.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Two novel JAK inhibitors show promise in ulcerative colitis | MDedge [mdedge.com]
- To cite this document: BenchChem. [Cross-trial comparison of Brepocitinib efficacy in different autoimmune diseases.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612361#cross-trial-comparison-of-brepocitinib-efficacy-in-different-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





